N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-BROMOBENZAMIDE
Overview
Description
N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-BROMOBENZAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-BROMOBENZAMIDE typically involves the following steps:
Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors to form the benzodiazole ring.
Attachment of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amidation: The final step involves the formation of the amide bond by reacting the brominated benzodiazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-BROMOBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-BROMOBENZAMIDE has several scientific research applications:
Medicinal Chemistry: Used in the development of new therapeutic agents due to its potential biological activities such as antibacterial, antifungal, and anticancer properties.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Biology: Utilized as a probe in chemical biology to study cellular processes and molecular interactions.
Material Science: Investigated for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-BROMOBENZAMIDE involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It may act as an agonist or antagonist by binding to specific receptors, modulating their activity and downstream signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, leading to potential anticancer effects.
Comparison with Similar Compounds
N-[4-(5-BENZOYL-1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-BROMOBENZAMIDE can be compared with other benzodiazole derivatives:
N-(1,3-Benzothiazol-2-yl)-arylamides: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Imidazole Derivatives: Known for their broad range of chemical and biological properties, including antibacterial and antifungal activities.
Indole Derivatives: These compounds have significant biological potential, including anti-inflammatory and analgesic activities.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups that confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-bromobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18BrN3O2/c28-22-9-5-4-8-21(22)27(33)29-20-13-10-18(11-14-20)26-30-23-15-12-19(16-24(23)31-26)25(32)17-6-2-1-3-7-17/h1-16H,(H,29,33)(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDDSHIFBUMADP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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